molecular formula C13H12N4 B14593862 Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- CAS No. 60519-05-3

Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-

Cat. No.: B14593862
CAS No.: 60519-05-3
M. Wt: 224.26 g/mol
InChI Key: BJNLYOYCFDMHHQ-UHFFFAOYSA-N
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Description

Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- is a heterocyclic compound that combines the structural features of phthalazine and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- typically involves the condensation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with phthalic anhydride, followed by alkylation . The reaction is carried out under ambient conditions, which makes the process convenient and efficient. The product is obtained in high yields with a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated compounds .

Scientific Research Applications

Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cancer cell growth by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Properties

CAS No.

60519-05-3

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)phthalazine

InChI

InChI=1S/C13H12N4/c1-9-7-10(2)17(16-9)13-12-6-4-3-5-11(12)8-14-15-13/h3-8H,1-2H3

InChI Key

BJNLYOYCFDMHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=CC3=CC=CC=C32)C

Origin of Product

United States

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